Clopidogrel Related Compound C

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Clopidogrel Related Compound C involves the esterification of ®-2-chlorophenylacetic acid with (6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanol in the presence of a suitable acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings .

化学反应分析

Racemization Pathways and Conditions

Clopidogrel Related Compound C primarily forms via racemization of the active S-enantiomer under specific environmental conditions:

-

Thermal Stress : Elevated temperatures accelerate chiral inversion. At 60°C, clopidogrel tablets showed a 0.5–1.5% increase in Impurity C over 10 days .

-

pH Influence : Alkaline conditions (pH > 7) promote racemization, with studies demonstrating a 5–10% conversion to the R-enantiomer in oral liquid formulations stored at 25°C for 55 days .

-

Formulation Effects : Emulsion-based formulations inhibit racemization (<1.5% Impurity C), whereas cyclodextrin-based solutions exhibit higher susceptibility (>5% Impurity C) .

Table 1: Racemization Kinetics Under Storage Conditions

| Condition | Temperature | pH | Time (Days) | Impurity C Formation |

|---|---|---|---|---|

| Oral liquid (25°C) | 25°C | 4.2 | 55 | ~10% |

| Refrigerated (4°C) | 4°C | 4.2 | 55 | <5% |

| Tablet (emulsion-based) | 25°C | 6.8 | 180 | <1.5% |

Hydrolytic Degradation

While clopidogrel’s ester group hydrolyzes to form the carboxylic acid metabolite (Impurity A), Impurity C itself undergoes minimal hydrolysis under acidic or basic conditions. Stress testing revealed:

-

Acid/Base Hydrolysis (0.5N HCl/NaOH, 60°C) : Degradation primarily yields Impurity A, with no significant increase in Impurity C .

-

Thermal Hydrolysis (60°C, 10 days) : Results in minor Impurity A formation and trace levels of Impurity C .

Oxidative Reactions

-

Halogenation : Chlorine/bromine substitution at the thiophene C-2 position.

-

N-Oxidation : Formation of piperidine N-oxide derivatives.

Table 2: Comparative Oxidative Pathways (Clopidogrel vs. Impurity C)

| Reaction Type | Clopidogrel (S) | Impurity C (R) |

|---|---|---|

| PMS/NaCl Oxidation | Forms chlorinated N-oxide | Hypothesized similar pathway |

| Stability in H₂O₂ | Stable (<5% degradation) | No data available |

Analytical Detection and Quantification

Chiral chromatography and HPLC are pivotal for resolving Impurity C from clopidogrel and other metabolites:

-

HPLC Retention Times : Impurity C elutes at ~12.99 minutes vs. 21.93 minutes for clopidogrel .

-

Chiral LC Methods : Differentiate S- and R-enantiomers with >2.0 resolution, critical for stability studies .

Mitigation Strategies

科学研究应用

Clopidogrel Related Compound C is extensively used in scientific research, particularly in the following fields:

Chemistry: As a reference standard in analytical chemistry for method development and validation.

Biology: In studies involving the metabolism and pharmacokinetics of clopidogrel and its related compounds.

Medicine: In the development and testing of antiplatelet therapies.

Industry: For quality control and assurance in the manufacturing of pharmaceutical products.

作用机制

Clopidogrel Related Compound C, being a related compound of clopidogrel, shares similar mechanisms of action. Clopidogrel is a prodrug that is metabolized to an active thiol-containing metabolite. This active form irreversibly binds to P2Y12 ADP receptors on platelets, preventing ADP binding and subsequent platelet activation and aggregation .

属性

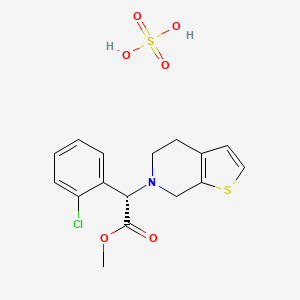

IUPAC Name |

methyl (2S)-2-(2-chlorophenyl)-2-(5,7-dihydro-4H-thieno[2,3-c]pyridin-6-yl)acetate;sulfuric acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2S.H2O4S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-11-7-9-21-14(11)10-18;1-5(2,3)4/h2-5,7,9,15H,6,8,10H2,1H3;(H2,1,2,3,4)/t15-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOBRAVZUNXGOIX-RSAXXLAASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)SC=C3.OS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC3=C(C2)SC=C3.OS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。